molecular formula C6H6ClNO2 B1313922 2-(3-Methylisoxazol-5-yl)acetyl chloride CAS No. 62759-29-9

2-(3-Methylisoxazol-5-yl)acetyl chloride

Cat. No. B1313922
CAS RN: 62759-29-9
M. Wt: 159.57 g/mol
InChI Key: ZQNDSGBALFYMLH-UHFFFAOYSA-N
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Description

“2-(3-Methylisoxazol-5-yl)acetyl chloride” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of “2-(3-Methylisoxazol-5-yl)acetyl chloride” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is carried out at a temperature of 10-20℃ for 3 hours . The solution is then allowed to warm to room temperature and stirred for a further 3 hours .


Molecular Structure Analysis

The molecular formula of “2-(3-Methylisoxazol-5-yl)acetyl chloride” is C6H6ClNO2. The molecular weight of this compound is 159.57 g/mol.


Chemical Reactions Analysis

The chemistry of isoxazoles, including “2-(3-Methylisoxazol-5-yl)acetyl chloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential. “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be utilized in the synthesis of new isoxazole derivatives. These derivatives have been explored for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The ability to substitute various groups on the isoxazole ring allows for the creation of compounds with diverse biological activities.

Development of COX Inhibitors

The compound has potential use in the design and synthesis of selective COX-1 inhibitors. COX-1 inhibition is a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases. By taking lead compounds such as [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], which is a highly selective COX-1 inhibitor, researchers can modify “2-(3-Methylisoxazol-5-yl)acetyl chloride” to develop new therapeutic agents .

Creation of Aminoisoxazole Derivatives

Aminoisoxazole derivatives are important nitrogen-containing heterocycles used as key intermediates in the synthesis of natural products and related compounds. They exhibit a wide range of biological effects, including hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activities. “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be a precursor in the synthesis of such derivatives, which are also used in crop protection as herbicides and fungicides .

Pharmaceutical Research

In pharmaceutical research, “2-(3-Methylisoxazol-5-yl)acetyl chloride” can be employed in the synthesis of complex molecules with potential therapeutic applications. Its reactivity makes it suitable for creating compounds that could be tested for various pharmacological activities, including anticancer properties .

Material Science

The compound’s unique properties make it a candidate for research in material science, particularly in the development of polymers. Its incorporation into polymer chains could result in materials with novel properties, potentially useful in various industrial applications .

Biochemical Studies

“2-(3-Methylisoxazol-5-yl)acetyl chloride” may be used in biochemical studies to investigate the mechanisms of action of oxazole derivatives. It can serve as a building block for compounds that interact with biological targets, aiding in the understanding of their function and the development of new drugs .

Safety and Hazards

The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to handle this compound with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSGBALFYMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (few drops), followed by oxalyl chloride (9.5 mL, 106 mmol) were added dropwise to a cooled (10° C.) solution of (3-methyl-isoxazol-5-yl)-acetic acid (5 g, 35.4 mmol) in dichloromethane (50 mL), and the solution was allowed to warm to room temperature. The reaction was stirred for a further 3 hours, then concentrated under reduced pressure. The residue was azeotroped with toluene to afford the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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9.5 mL
Type
reactant
Reaction Step Two
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5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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